molecular formula C20H19BrN2OS2 B2876298 [4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone CAS No. 394237-26-4

[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Cat. No.: B2876298
CAS No.: 394237-26-4
M. Wt: 447.41
InChI Key: FGQCDIOEVJSGDO-UHFFFAOYSA-N
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Description

[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19BrN2OS2 and its molecular weight is 447.41. The purity is usually 95%.
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Biological Activity

The compound [4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17_{17}H18_{18}BrN3_{3}OS
  • Molecular Weight : 388.32 g/mol
  • CAS Number : 6073-04-7

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent coupling with the benzothiophene moiety. The specific synthetic route may vary based on the desired purity and yield.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole derivatives against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance potency. For instance, compounds were tested against the HEPG2 liver cancer cell line, showing IC50_{50} values ranging from 3.74 to 9.38 µg/mL for the most active derivatives .

The biological activity is primarily attributed to the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and apoptosis. The compound's structure allows it to interact with key signaling pathways involved in cancer progression. Docking studies have shown a preferential binding affinity for specific PTKs over others, indicating a targeted approach in cancer therapy .

Biochemical Effects

In addition to anticancer activity, studies have evaluated the biochemical effects of this compound on liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Results demonstrated that treatment with this compound did not significantly alter enzyme levels compared to control groups, suggesting a moderate safety profile .

Case Studies

A notable case study involved testing this compound in vivo on mice models. The treatment resulted in minimal changes in serum biochemistry parameters compared to traditional chemotherapy agents like doxorubicin and 5-fluorouracil (5-FU). This suggests that while effective against tumors, the compound may offer a safer alternative with fewer side effects .

Comparative Analysis of Biological Activity

Compound NameIC50_{50} (µg/mL)Targeted KinaseSafety Profile
Compound A3.74c-KitModerate
Compound B4.31SRCModerate
Compound C3.92PDGFRModerate
[Target Compound]TBDTBDTBD

Properties

IUPAC Name

[4-(4-bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS2/c1-12-19(25-16-9-7-15(21)8-10-16)13(2)23(22-12)20(24)18-11-14-5-3-4-6-17(14)26-18/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQCDIOEVJSGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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